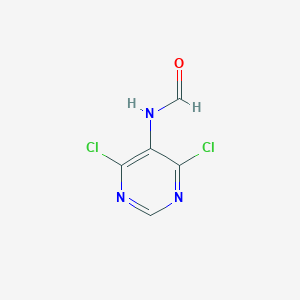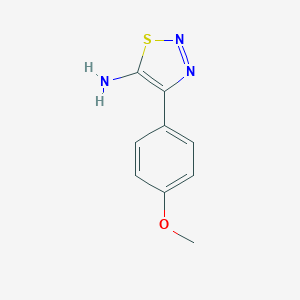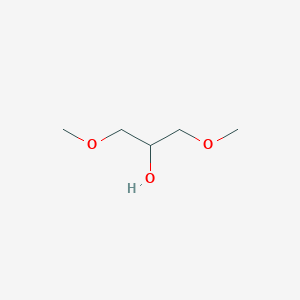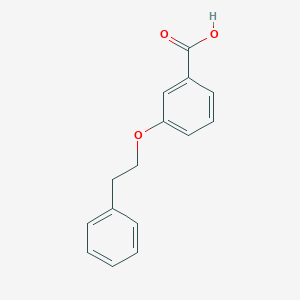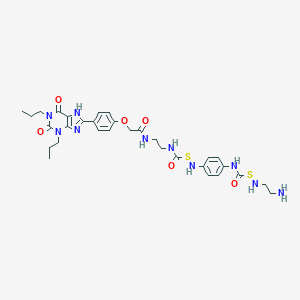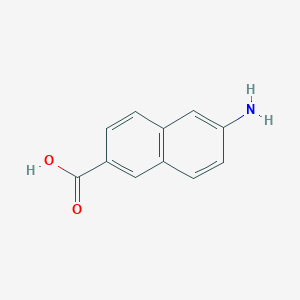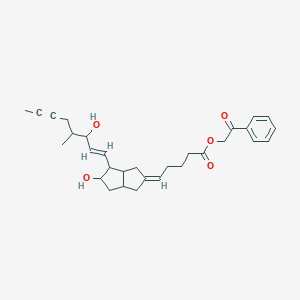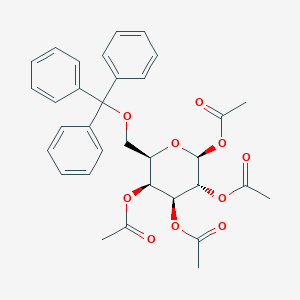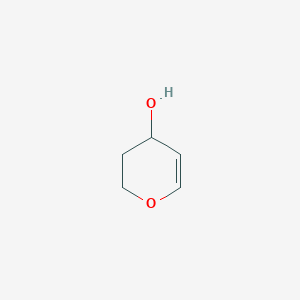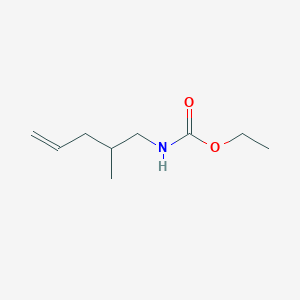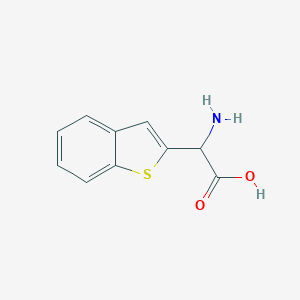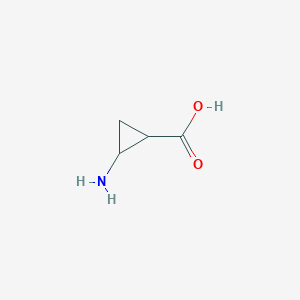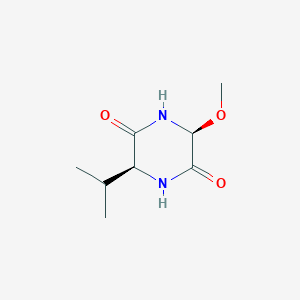
(3S,6S)-3-methoxy-6-propan-2-ylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-cis)-(9CI) is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.2084. This compound is characterized by its piperazinedione core structure, which is substituted with a methoxy group and an isopropyl group. The (3S-cis) configuration indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-cis)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diacid or its derivative. The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-cis)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-cis)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-cis)-(9CI) involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-: A closely related compound with similar structural features.
2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3R-cis)-(9CI): An isomer with a different stereochemistry.
2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-trans)-(9CI): Another isomer with a different spatial arrangement of atoms.
Uniqueness
The uniqueness of 2,5-Piperazinedione, 3-methoxy-6-(1-methylethyl)-, (3S-cis)-(9CI) lies in its specific stereochemistry and the presence of both methoxy and isopropyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
122170-10-9 |
|---|---|
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(3S,6S)-3-methoxy-6-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O3/c1-4(2)5-6(11)10-8(13-3)7(12)9-5/h4-5,8H,1-3H3,(H,9,12)(H,10,11)/t5-,8-/m0/s1 |
InChI Key |
PRKXAXOXJPZEJR-XNCJUZBTSA-N |
SMILES |
CC(C)C1C(=O)NC(C(=O)N1)OC |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)OC |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


